molecular formula C17H30ClNSn B1417786 3-Chloro-2-(tributylstannyl)pyridine CAS No. 206357-78-0

3-Chloro-2-(tributylstannyl)pyridine

Cat. No. B1417786
M. Wt: 402.6 g/mol
InChI Key: UPSIWQDIUJUACS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The most common method of synthesizing 3-Chloro-2-(tributylstannyl)pyridine involves the reaction of 3-chloropyridine and tributyltin chloride. It is a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-(tributylstannyl)pyridine is C17H30ClNSn . It has an average mass of 402.590 Da and a monoisotopic mass of 403.108887 Da .


Chemical Reactions Analysis

3-Chloro-2-(tributylstannyl)pyridine is capable of selective reactions while maintaining the structural integrity of the molecule. It is used as a building block in the synthesis of 2-pyridylazaazulene .


Physical And Chemical Properties Analysis

3-Chloro-2-(tributylstannyl)pyridine is a viscous liquid that is insoluble in water. It has a molecular weight of 402.6 g/mol. The compound has a melting point of -30°C and a boiling point of 290°C.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Chloro-2-(tributylstannyl)pyridine has been utilized in various chemical synthesis processes. For example, its derivative, Ethynyltributyltin, has shown potential in [4+2] cycloadditions to create functionalized pyridines, which are otherwise challenging to synthesize directly. Such derivatives have applications in developing complex organic compounds (Sauer & Heldmann, 1998). Similarly, 4-tributylstannyl-2,6-oligopyridines, derived from 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines and ethynyltributyltin, have been synthesized and further modified to produce branched oligopyridines (Pabst & Sauer, 1999).

Fluorescent Probes and Electropolymerization

Innovative applications in fluorescent probes have been developed using derivatives of 3-Chloro-2-(tributylstannyl)pyridine. For instance, 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, synthesized through a reaction involving 2-pyridyl isonitriles, have demonstrated efficiency as fluorescent probes for mercury ions (Shao et al., 2011). Additionally, compounds like 3,5-bis(2,2′-bithiophen-5-yl)pyridine, synthesized through coupling reactions involving thienylstannanes, have been used in electropolymerization to create new electrochromic polymers (Krompiec et al., 2008).

Drug Delivery and Biochemical Applications

In the realm of drug delivery and biochemical applications, derivatives of 3-Chloro-2-(tributylstannyl)pyridine have shown potential. For example, water-soluble metalla-cages containing pyrenyl derivatives, which include structures derived from pyridine, have been studied for their cytotoxic effects on human ovarian cancer cells, indicating their potential in targeted drug delivery systems (Mattsson et al., 2010).

Safety And Hazards

3-Chloro-2-(tributylstannyl)pyridine is a hazardous compound and should be handled with care. It is known to have reproductive toxicity and should be avoided during pregnancy or breastfeeding . It is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 .

Future Directions

Currently, the major use of 3-Chloro-2-(tributylstannyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

tributyl-(3-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSIWQDIUJUACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656781
Record name 3-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(tributylstannyl)pyridine

CAS RN

206357-78-0
Record name 3-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-(tributylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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